D 13223-d4 (Flupirtine Metabolite)

Overview

Description

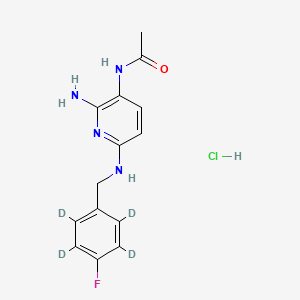

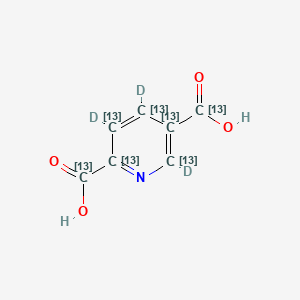

“D 13223-d4 (Flupirtine Metabolite)” is a major active labeled metabolite of Flupirtine . Its molecular formula is C14H12D4ClFN4O and it has a molecular weight of 314.78 .

Molecular Structure Analysis

The molecular structure of “D 13223-d4 (Flupirtine Metabolite)” is represented by the formula C14H12D4ClFN4O .Physical and Chemical Properties Analysis

“D 13223-d4 (Flupirtine Metabolite)” has a molecular weight of 314.78 .Scientific Research Applications

Pharmacokinetics and Metabolism :

- A study by Chen et al. (2001) developed a method for the simultaneous determination of flupirtine and its active metabolite, D 13223-d4, in human plasma, enhancing the understanding of the pharmacokinetics of both substances (Chen et al., 2001).

- Patil et al. (2018) investigated the brain delivery and pharmacokinetics of flupirtine and the formation of D 13223-d4 in neonatal rats, providing insights into its distribution and metabolism in various tissues (Patil et al., 2018).

- Scheuch et al. (2015) quantified flupirtine and D 13223-d4 in human serum, urine, and feces, contributing to a deeper understanding of flupirtine's absorption and metabolic disposition in humans (Scheuch et al., 2015).

Relevance to Liver Injury :

- Konishi et al. (2018) explored the relevance of carboxylesterase 2 and N-acetyltransferase 2 in flupirtine-induced liver injury, specifically examining the role of D 13223-d4 formation in this process (Konishi et al., 2018).

Bioequivalence Studies :

- Liu et al. (2017) conducted a bioequivalence study of two flupirtine maleate capsule formulations, analyzing the concentrations of flupirtine and D 13223-d4 under various conditions (Liu et al., 2017).

Metabolic Activation and Analgesic Effect :

- Siegmund et al. (2015) investigated the metabolic activation and analgesic effect of flupirtine in healthy subjects, focusing on the influence of genetic polymorphisms on the generation of terminal mercapturic acid derivatives and the analgesic effects of flupirtine and D 13223-d4 (Siegmund et al., 2015).

Mechanism of Action

Target of Action

D 13223-d4 is the major active labeled metabolite of Flupirtine . .

Mode of Action

It is known that d 13223-d4 is an active metabolite of flupirtine .

Biochemical Pathways

As an active metabolite of flupirtine, it is likely to be involved in similar biochemical pathways .

Pharmacokinetics

Flupirtine and its active metabolite D-13223 have been studied in neonatal rats . After systemic administration of Flupirtine, it was delivered to all tissues assessed, with the highest area under the concentration vs. time curve (AUC0–24h) in the liver (488 µg·h/g tissue) and the lowest in the spleen (82 µg·h/g tissue) . Flupirtine reached the brain, including the hippocampus and cortex, within 1 hour of dosing and persisted at 24 hours . The half-life of Flupirtine in various tissues ranged from 3.1 to 5.2 hours . D-13223 was formed in vivo and detected in all tissues assessed, with the concentrations being the highest in the liver .

Result of Action

As an active metabolite of flupirtine, it is likely to have similar effects .

Action Environment

As an active metabolite of flupirtine, it is likely to be influenced by similar environmental factors .

Biochemical Analysis

Biochemical Properties

The biochemical properties of D 13223-d4 are closely related to its parent compound, Flupirtine. Flupirtine is known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Flupirtine, and by extension D 13223-d4, is known to have effects on various types of cells and cellular processes . It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that Flupirtine exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is likely that D 13223-d4 shares some of these mechanisms, but specific studies on D 13223-d4 are needed to confirm this.

Temporal Effects in Laboratory Settings

Studies on Flupirtine have shown that it reaches the brain, including the hippocampus and cortex, within 1 hour of dosing and persists at 24 hours . It is likely that D 13223-d4 has similar temporal effects, but specific studies are needed to confirm this.

Dosage Effects in Animal Models

The effects of D 13223-d4 at different dosages in animal models are not well-studied. Studies on Flupirtine have shown that it is delivered to all tissues assessed, with the highest area under the concentration vs. time curve (AUC 0–24h) in liver and the lowest in spleen . It is likely that D 13223-d4 has similar dosage effects, but specific studies are needed to confirm this.

Metabolic Pathways

It is known that Flupirtine is metabolized in the liver to form D 13223

Transport and Distribution

Studies on Flupirtine have shown that it is delivered to all tissues assessed . It is likely that D 13223-d4 has similar transport and distribution properties, but specific studies are needed to confirm this.

Properties

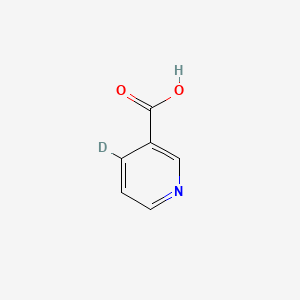

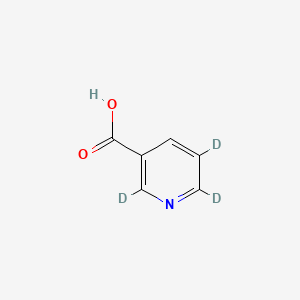

IUPAC Name |

N-[2-amino-6-[(2,3,5,6-tetradeuterio-4-fluorophenyl)methylamino]pyridin-3-yl]acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN4O.ClH/c1-9(20)18-12-6-7-13(19-14(12)16)17-8-10-2-4-11(15)5-3-10;/h2-7H,8H2,1H3,(H,18,20)(H3,16,17,19);1H/i2D,3D,4D,5D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNFKATSAUGOEKK-QZFMBAIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CNC2=NC(=C(C=C2)NC(=O)C)N)[2H])[2H])F)[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClFN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675653 | |

| Record name | N-[2-Amino-6-({[4-fluoro(~2~H_4_)phenyl]methyl}amino)pyridin-3-yl]acetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216989-17-1 | |

| Record name | N-[2-Amino-6-({[4-fluoro(~2~H_4_)phenyl]methyl}amino)pyridin-3-yl]acetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

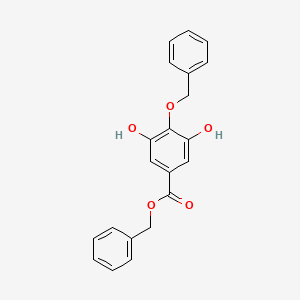

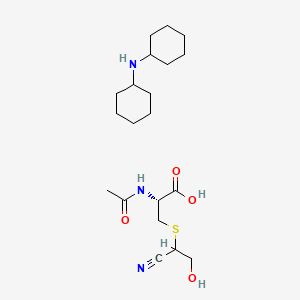

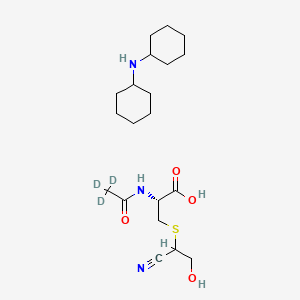

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4R-5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolecarboxylic Acid Ethyl Ester](/img/structure/B564999.png)

![4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4](/img/structure/B565002.png)